molecular formula C14H11FN4O3 B2478194 3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid CAS No. 1105196-67-5

3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid

Cat. No.: B2478194
CAS No.: 1105196-67-5
M. Wt: 302.265
InChI Key: JCTBTCMONLNRKR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 1-position and a propanoic acid chain at the 5-position of the fused heterocyclic core. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c15-9-1-3-10(4-2-9)19-13-11(7-17-19)14(22)18(8-16-13)6-5-12(20)21/h1-4,7-8H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTBTCMONLNRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Pyrazolo-pyrimidine derivatives with aryl substituents at the 1- and 3-positions are well-documented. For example:

  • 3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 14a): This analog replaces the propanoic acid chain with a nitro-substituted phenyl group. It exhibits a melting point >340°C, attributed to strong intermolecular interactions (e.g., π-stacking and hydrogen bonding) facilitated by the nitro group .
  • 3-(2,4-Dichlorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 14b): The dichlorophenyl group increases steric bulk and electron-withdrawing effects, resulting in a higher melting point (>345°C) compared to Compound 14a .

Key Differences :

Solubility: The propanoic acid chain in the target compound enhances aqueous solubility compared to nitro- or chloro-substituted analogs.

Bioactivity : Carboxylic acid groups often improve binding to charged residues in enzyme active sites, whereas nitro groups may confer redox activity.

Fluorophenyl-Containing Chalcones

Chalcone derivatives with fluorophenyl moieties share structural motifs but differ in core architecture. Examples include:

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : A chalcone with a fluorophenyl ketone group. The dihedral angle between the central benzene and fluorophenyl rings ranges from 7.14° to 56.26°, influencing conjugation and electronic properties .
  • 3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Substitution with chlorine alters electron density and steric effects compared to the target compound’s pyrazolo-pyrimidine core .

Key Differences :

Core Rigidity : The pyrazolo-pyrimidine scaffold is more conformationally constrained than the flexible chalcone backbone.

Pharmacokinetics: Chalcones often exhibit lower metabolic stability due to enone reactivity, whereas pyrazolo-pyrimidines are more resistant to degradation.

Pyrazolo[3,4-c]pyrimidine Derivatives

Compounds with pyrazolo[3,4-c]pyrimidine cores highlight positional isomerism effects:

  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate: This derivative incorporates a chromenone moiety and ester group, reducing solubility compared to the carboxylic acid in the target compound. Its melting point (303–306°C) is lower due to reduced crystal packing efficiency .

Key Differences :

Isomeric Effects : The [3,4-d] vs. [3,4-c] pyrimidine fusion alters hydrogen-bonding patterns and π-π interactions.

Functional Groups : Ester groups in analogs like Example 64 may require metabolic activation, whereas the carboxylic acid in the target compound is ionizable at physiological pH.

Propanoic Acid Derivatives with Heterocyclic Cores

  • 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid: This compound features a benzoic acid group and a thioether linkage.
  • 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid: A bicyclic system introduces steric complexity, reducing solubility compared to the target compound’s planar heterocycle .

Biological Activity

3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid is a compound of interest due to its potential pharmacological applications. Its structure features a pyrazolo-pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C14H12FN3O3\text{C}_{14}\text{H}_{12}\text{F}\text{N}_3\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step reactions, including coupling reactions and cyclization processes. The synthetic pathway often utilizes reagents like HATU for coupling and various protective group strategies to achieve the desired product with high purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A study conducted by Srinivasan et al. (2012) demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, suggesting that modifications in the pyrazolo-pyrimidine structure could enhance biological activity .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Pyrazolo derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. The presence of the fluorophenyl group is believed to enhance these effects by improving the compound's binding affinity to target proteins involved in inflammatory pathways.

Case Studies

StudyFindings
Srinivasan et al. (2012)Showed cytotoxicity against cancer cell lines with IC50 values indicating effectiveness in inhibiting cell growth .
Research on pyrazolo derivativesHighlighted anti-inflammatory properties through inhibition of TNF-alpha and IL-6 production in vitro .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as kinases involved in cell signaling pathways critical for tumor growth and survival.

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